3-(HYDROXYMETHYL)-2-METHYLBENZOIC ACID
Overview
Description
3-(HYDROXYMETHYL)-2-METHYLBENZOIC ACID is an organic compound with the molecular formula C9H10O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxymethyl group (-CH2OH) and a methyl group (-CH3)
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as serine hydroxymethyl transferase . This enzyme plays a crucial role in one-carbon metabolism, which is essential for nucleotide synthesis and methylation reactions .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
For instance, certain boronic esters, which are structurally similar, are involved in Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of 3-(Hydroxymethyl)-2-methylbenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions, such as the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Mechanism
In the context of the Suzuki–Miyaura cross-coupling reaction, the compound may participate in oxidative addition and transmetalation processes
Metabolic Pathways
Benzoic acid derivatives are known to participate in various metabolic pathways, such as the mevalonate and ketogenesis pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(HYDROXYMETHYL)-2-METHYLBENZOIC ACID can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with formaldehyde, followed by oxidation. The reaction typically proceeds as follows:
Friedel-Crafts Alkylation: Toluene reacts with formaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form 3-(hydroxymethyl)toluene.
Oxidation: The hydroxymethyl group is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation processes using supported metal catalysts can be employed to achieve the desired transformation with high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(HYDROXYMETHYL)-2-METHYLBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2-methylbenzoic acid.
Reduction: 3-(Hydroxymethyl)-2-methylbenzyl alcohol or 3-(Hydroxymethyl)-2-methylbenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(HYDROXYMETHYL)-2-METHYLBENZOIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)benzoic acid: Lacks the methyl group, which can affect its reactivity and properties.
2-Methylbenzoic acid: Lacks the hydroxymethyl group, resulting in different chemical behavior.
4-(Hydroxymethyl)-2-methylbenzoic acid: Positional isomer with different reactivity due to the location of the substituents.
Uniqueness
3-(HYDROXYMETHYL)-2-METHYLBENZOIC ACID is unique due to the presence of both hydroxymethyl and methyl groups on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-(hydroxymethyl)-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWSNQYQXQMBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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